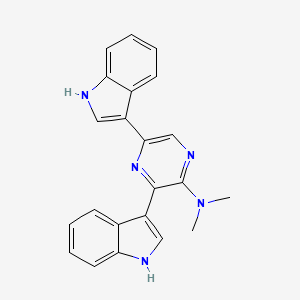
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is a complex organic compound that features a pyrazine ring substituted with two indole groups and an N,N-dimethylamine group. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form quinoline derivatives.
Reduction: The pyrazine ring can be reduced to form piperazine derivatives.
Substitution: The N,N-dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine
Medically, Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- involves its interaction with specific molecular targets. The indole rings can bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate signaling pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Pyrazinamide: An anti-tubercular drug with a pyrazine ring but lacking the indole groups.
N,N-Dimethyltryptamine (DMT): A psychedelic compound with an indole structure but different pharmacological effects.
Uniqueness
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is unique due to its combination of a pyrazine ring with two indole groups and an N,N-dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
485830-58-8 |
|---|---|
Molekularformel |
C22H19N5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3,5-bis(1H-indol-3-yl)-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C22H19N5/c1-27(2)22-21(17-12-24-19-10-6-4-8-15(17)19)26-20(13-25-22)16-11-23-18-9-5-3-7-14(16)18/h3-13,23-24H,1-2H3 |
InChI-Schlüssel |
QUPTWIXAJUJZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(N=C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















